4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorobenzamido)-2-hydroxybenzoic acid is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with chlorine atoms and a hydroxybenzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-hydroxybenzoic acid in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dichlorobenzamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorine atoms can be reduced to form less halogenated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used to substitute the chlorine atoms.
Major Products Formed:
Oxidation: 4-(3,4-dichlorobenzamido)-2-carboxybenzoic acid.
Reduction: this compound with fewer chlorine atoms.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: In chemistry, 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical experiments.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its ability to form stable complexes with metals makes it useful in various industrial processes.
Mechanism of Action
The mechanism by which 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid
4-(3,4-dichlorobenzamido)-benzoic acid
4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid ethyl ester
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms and hydroxy groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[(3,4-dichlorobenzoyl)amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-10-4-1-7(5-11(10)16)13(19)17-8-2-3-9(14(20)21)12(18)6-8/h1-6,18H,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBHUADALNBFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.